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Compound of Interest

Compound Name: 2,2-Difluoropropanamide

Cat. No.: B1603828

An In-Depth Technical Guide to 2,2-Difluoropropanamide for Advanced Research and
Development

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities
is the cornerstone of innovation in drug discovery and materials science. Among the vast
landscape of fluorinated organic compounds, 2,2-Difluoropropanamide emerges as a
molecule of significant interest. The introduction of geminal fluorine atoms onto a simple amide
scaffold imparts unique electronic and steric properties that are highly sought after in the
design of next-generation pharmaceuticals and functional materials. This guide is intended to
provide researchers, scientists, and drug development professionals with a comprehensive
technical overview of 2,2-Difluoropropanamide, moving beyond a simple recitation of facts to
offer insights into its synthesis, characterization, and potential applications. The methodologies
and interpretations presented herein are grounded in established chemical principles to ensure
scientific integrity and empower your research endeavors.

Molecular Identity and Physicochemical Profile

2,2-Difluoropropanamide is a fluorinated amide that presents as a valuable building block in
synthetic chemistry. Its structural and physical properties are summarized below, providing a
foundational understanding of its behavior in various experimental settings.

Chemical Identifiers
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Precise identification is critical for regulatory compliance and accurate literature searching.

Identifier Value Source
IUPAC Name 2,2-difluoropropanamide [1]

CAS Number 49781-48-8 [11[21[3]
Molecular Formula CsHsF2NO [11[3]
Canonical SMILES CC(C(=O)N)(F)F [1]
InChiKey XJGBNZRVGOENRN- o

UHFFFAOYSA-N

Physical and Computed Properties

The physical state and solubility of a compound dictate its handling, storage, and application in
various solvent systems.

Property Value Source
Molecular Weight 109.07 g/mol [11[3]
Melting Point 67 °C [3]
Boiling Point 212 °C [3]
Appearance White to off-white solid (typical) Inferred
Polar Surface Area 43.1 A2 [1]

The presence of the amide group and the polar C-F bonds contribute to a significant polar
surface area, suggesting potential for hydrogen bonding and moderate solubility in polar
solvents.

Synthesis and Reactivity

The synthesis of 2,2-Difluoropropanamide can be approached through several established
routes for amide formation, starting from its corresponding acid or acid derivative.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://www.chemicalbook.com/msds/2-2-difluoropropionamide.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9182181_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9182181_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9182181_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9182181_EN.htm
https://amp.chemicalbook.com/ProductChemicalPropertiesCB9182181_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Difluoropropanamide
https://www.benchchem.com/product/b1603828?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthetic Strategy: Amidation of 2,2-Difluoropropanoic
Acid

A primary and logical route to 2,2-Difluoropropanamide is the amidation of 2,2-
difluoropropionic acid or its activated derivatives. The general workflow for such a synthesis is

outlined below. The choice of coupling agent is critical to achieving high yields and purity by
minimizing side reactions.

Activation

@,Z-Diﬂuoropropanoic ACi(D

i

Activation
(e.g., SOCIz2, Oxalyl Chloride)

Amidation
Ammonia Source
(e.g., NH4OH, NH3s gas)

:

(Nucleophilic Acyl Substitutioa

Workup & Purification

Purification
(Recrystallization/Chromatography)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1603828?utm_src=pdf-body
https://www.benchchem.com/product/b1603828?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Caption: General workflow for the synthesis of 2,2-Difluoropropanamide.

Chemical Reactivity

The reactivity of 2,2-Difluoropropanamide is dominated by the amide functional group, with
the gem-difluoro moiety exerting a significant electronic influence.

o Hydrolysis: Like other amides, it can be hydrolyzed to the parent carboxylic acid (2,2-
difluoropropionic acid) and ammonia under acidic or basic conditions. The electron-
withdrawing nature of the fluorine atoms may increase the susceptibility of the carbonyl
carbon to nucleophilic attack.

e Reduction: The amide can be reduced to the corresponding amine (2,2-difluoropropan-1-
amine) using strong reducing agents like lithium aluminum hydride (LiAIHa4).

« Influence of Fluorine: The two fluorine atoms at the a-position are strongly electron-
withdrawing. This property can increase the acidity of the N-H protons and influence the
conformational preferences of the molecule.

Analytical Characterization: A Spectroscopic
Approach

Structural confirmation and purity assessment of 2,2-Difluoropropanamide rely on a
combination of spectroscopic techniques. Each method provides a unique piece of the
structural puzzle.
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Caption: Workflow for the analytical characterization of 2,2-Difluoropropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of 2,2-
Difluoropropanamide.

e 1H NMR:

o Methyl Group (CHs): A triplet would be expected due to coupling with the two adjacent
fluorine atoms (3JHF). The chemical shift would be downfield from a typical methyl group
due to the electron-withdrawing effect of the fluorines.

o Amide Protons (NH2): A broad singlet is expected. The chemical shift can be variable and
is dependent on solvent and concentration. These protons are exchangeable with D20.

e 13C NMR:

o Methyl Carbon (CHs): A triplet is expected due to one-bond coupling to the fluorine atoms
(LICF).
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o Quaternary Carbon (CF2): Atriplet is also expected due to one-bond coupling to the
fluorine atoms, appearing at a significantly downfield chemical shift.

o Carbonyl Carbon (C=0): Atriplet is expected due to two-bond coupling to the fluorine
atoms (2JCF).

e 19F NMR:

o A quartet would be expected due to coupling with the three protons of the adjacent methyl
group (3JFH). This provides clear evidence for the connectivity between the CFz and CHs
groups. The use of °F NMR is particularly advantageous in fragment-based drug
discovery for screening fluorinated compounds.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

N-H Stretch: Two sharp to moderately broad peaks are expected in the range of 3200-3400
cm~1, characteristic of a primary amide.[5]

e C=0 Stretch (Amide | band): A strong, sharp absorption is expected around 1650-1680 cm™1.
e N-H Bend (Amide Il band): A peak is expected around 1600-1640 cm~1.

o C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between
1000-1200 cm~1.,

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

e Molecular lon Peak (M*): A peak corresponding to the molecular weight of 109.07 would be
expected.

o Fragmentation: Common fragmentation patterns for amides include the loss of the amide
group and cleavage adjacent to the carbonyl group.
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Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance
metabolic stability, binding affinity, and lipophilicity.[6][7] 2,2-Difluoropropanamide, as a small,
fluorinated building block, holds potential in several areas of drug development:

o Fragment-Based Drug Discovery (FBDD): Small, fluorinated molecules are excellent probes
for FBDD screening campaigns using °F NMR.[4] 2,2-Difluoropropanamide could serve as
a starting fragment for identifying novel binding interactions with protein targets.

o Lead Optimization: The difluoromethyl group can be introduced into lead compounds to block
metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug
candidate.

» Bioisosteric Replacement: The CFz group can act as a bioisostere for other functional
groups, such as a ketone or an ether, to modulate the electronic and conformational
properties of a molecule.

Safety and Handling

Based on available safety data, 2,2-Difluoropropanamide is classified as an irritant.[1][2]
Adherence to standard laboratory safety protocols is mandatory.

» GHS Hazard Statements:

o H315: Causes skin irritation.[1][2]

o H319: Causes serious eye irritation.[1][2]

o H335: May cause respiratory irritation.[1][2]
» Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume
hood.[2][8]

o Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side
shields, and a lab coat.[2][9]
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o Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands
thoroughly after handling.[9]

o Storage: Store in a well-ventilated place. Keep the container tightly closed and store
locked up.[2]

Conclusion

2,2-Difluoropropanamide is a compelling molecule for chemical and pharmaceutical research.
Its unique combination of a primary amide and a gem-difluoro group makes it a versatile
building block. A thorough understanding of its synthesis, reactivity, and spectroscopic
signature, as detailed in this guide, is essential for its effective utilization in the laboratory. As
the demand for sophisticated fluorinated compounds in drug discovery continues to grow,
molecules like 2,2-Difluoropropanamide will undoubtedly play a crucial role in the
development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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